Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate
Overview
Description
Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate is a synthetic organic compound with the molecular formula C₁₅H₁₉F₂NO₂ and a molecular weight of 283.32 g/mol . It is characterized by the presence of a piperidine ring substituted with benzyl and difluoro groups, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
The synthesis of ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives, benzyl halides, and ethyl esters.
Reaction Conditions: The key steps involve nucleophilic substitution reactions where the piperidine ring is functionalized with benzyl and difluoro groups. Common reagents include bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the substitution reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in neurotransmission or metabolic processes, thereby exerting its effects at the cellular level.
Comparison with Similar Compounds
Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-benzyl-4-fluoropiperidine-3-carboxylate: This compound has a single fluorine atom instead of two, which may result in different chemical and biological properties.
Ethyl 1-benzylpiperidine-3-carboxylate: Lacking the fluorine atoms, this compound may exhibit different reactivity and interactions with biological targets.
Ethyl 1-benzyl-4,4-dichloropiperidine-3-carboxylate: Substituting fluorine with chlorine atoms can lead to variations in chemical stability and biological activity.
Properties
IUPAC Name |
ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-2-20-14(19)13-11-18(9-8-15(13,16)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHOSDXPUXGUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1(F)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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